Clarithromycin N-oxide
描述
Clarithromycin N-oxide is a derivative of Clarithromycin, which is a macrolide antibiotic . It is used as an impurity reference material . The molecular formula of Clarithromycin N-oxide is C38H69NO14 and it has a molecular weight of 763.95 .
Synthesis Analysis
Clarithromycin can be easily prepared by reacting erythromycin A N-oxide with a methylating agent to obtain 6-O-methylerythromycin A N-oxide; and treating 6-O-methylerythromycin A N-oxide obtained above with a reducing agent in a high yield .
Physical And Chemical Properties Analysis
Clarithromycin N-oxide is available in a neat format . Unfortunately, the search results did not provide detailed physical and chemical properties of Clarithromycin N-oxide.
科学研究应用
Ozone Degradation of Macrolide Antibiotics : Macrolide antibiotics like clarithromycin are not fully degraded in wastewater treatment plants. Ozone treatment can target the dimethylamino group common to these antibiotics, transforming clarithromycin into its N-oxide form, which inactivates the drug. This is significant for wastewater treatment as it prevents antibiotic resistance development (Lange et al., 2006).
Mutation and Drug Resistance in Mycobacterium : Clarithromycin is effective against Mycobacterium intracellulare. However, mutations in the 23S rRNA gene can confer resistance to clarithromycin. This mutation alters the binding site for macrolide antibiotics, resulting in resistance (Meier et al., 1994).
Antimicrobial Activity and Therapeutic Potential : Clarithromycin has broad antimicrobial activity against various pathogens, including bacteria responsible for respiratory tract infections. It forms a 14-hydroxy metabolite in vivo, enhancing its antimicrobial activity. Its efficacy extends to treating infections in immunocompromised patients, and it has a superior pharmacokinetic profile compared to erythromycin (Peters & Clissold, 1992).
Anti-Cancer Agent : Clarithromycin has been repurposed in oncology, showing potential in treating various tumors. Its anti-tumor actions include reducing pro-inflammatory cytokines, inhibiting autophagy, and preventing angiogenesis. The drug is particularly promising for multiple myeloma, lymphoma, chronic myeloid leukemia, and lung cancer (Van Nuffel et al., 2015).
Respiratory Tract Infection Treatment : Effective against major respiratory tract infection pathogens, clarithromycin is highly active against atypical pneumonia pathogens. It achieves higher tissue concentrations than plasma levels, making it effective for treating respiratory infections (Langtry & Brogden, 1997).
Nanoparticle Formulation for Enhanced Therapy : Clarithromycin nanoparticles prepared via anti-solvent precipitation in subcritical water show enhanced dissolution rate, indicating potential for more effective therapy due to increased bioavailability (Pu et al., 2017).
Poly (Lactic-co-glycolic Acid) Nanoparticles for Drug Delivery : Clarithromycin-loaded nanoparticles demonstrate improved drug effectiveness and bioavailability. Different formulation parameters such as polymer molecular weight and surface modification impact particle size, drug entrapment efficiency, and release properties (Öztürk et al., 2019).
Efflux Pumps and Drug Resistance in Helicobacter pylori : Efflux pumps in H. pylori play a role in clarithromycin resistance, highlighting the importance of understanding bacterial efflux mechanisms in antibiotic resistance (Hirata et al., 2010).
属性
IUPAC Name |
(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69NO14/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,48-14)33(53-35-29(41)25(39(11,12)46)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRPFIWYMNONLJ-KCBOHYOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)[N+](C)(C)[O-])O)(C)OC)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)[N+](C)(C)[O-])O)(C)OC)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H69NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30891488 | |
Record name | Clarithromycin N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clarithromycin N-oxide | |
CAS RN |
118074-07-0 | |
Record name | Clarithromycin N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30891488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。